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Compound of Interest

Compound Name: Ethyl 4-methoxyphenylacetate

Cat. No.: B079338

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic
Resonance (13C NMR) spectrum of Ethyl 4-methoxyphenylacetate. It is intended for
researchers, scientists, and professionals in drug development and analytical chemistry who
utilize NMR spectroscopy for structural elucidation and quality control. This document will delve
into the theoretical principles, practical considerations for data acquisition, and a detailed
interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Molecular Landscape of Ethyl 4-
methoxyphenylacetate

Ethyl 4-methoxyphenylacetate, a key intermediate in the synthesis of various pharmaceutical
and agrochemical compounds, possesses a distinct molecular architecture amenable to NMR
analysis. Its structure comprises a para-substituted aromatic ring, an ethyl ester functional
group, and a methylene bridge. Each of these features contributes uniquely to the 13C NMR
spectrum, providing a detailed fingerprint of the molecule's carbon framework. Understanding
this spectrum is paramount for verifying its identity, purity, and for tracking its transformations in
chemical reactions.

The molecule's structure is as follows:
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Caption: Experimental workflow for 13C NMR analysis.
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Interpretation of the 13C NMR Spectrum

The 13C NMR spectrum of ethyl 4-methoxyphenylacetate is expected to show 9 distinct
signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule. The
expected chemical shifts are presented in the table below, with assignments based on

established chemical shift ranges and data from analogous structures.

Table 1: 13C NMR Spectral Data for Ethyl 4-methoxyphenylacetate
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Carbon Atom

Assignment

Predicted Chemical
Shift (6, ppm)

Rationale

C10

-CH3 (ethyl)

Aliphatic sp3 carbon,
shielded.

~14

c7

-CH2- (benzyl)

sp3 carbon adjacent

to an aromatic ring.

C11

-OCH3

sp3 carbon attached
~55 to an electronegative

oxygen atom.

C9

-OCH2- (ethyl)

sp3 carbon attached
~61 to an electronegative

oxygen atom.

C3,C5

Aromatic C-H

Aromatic carbons

ortho to the electron-
~114 donating methoxy

group, shielded by

resonance.

C4

Aromatic C (ipso)

Aromatic carbon

attached to the
~127

methylene group,

relatively neutral.

C2,C6

Aromatic C-H

Aromatic carbons

meta to the methoxy
~130

group and ortho to the

acetate group.

C1

Aromatic C (ipso)

Aromatic carbon

attached to the
~158 strongly electron-

donating methoxy

group, deshielded.

Cc8

C=0 (ester)

~171 Carbonyl carbon of

the ester, significantly
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deshielded due to the
double bond to
oxygen and the
adjacent single-

bonded oxygen. [1]

Note: Predicted chemical shifts are based on typical values and data for similar compounds.
Actual experimental values may vary slightly depending on the solvent and other experimental
conditions.

The downfield region of the spectrum is dominated by the carbonyl carbon of the ester group
(C8) at approximately 171 ppm. The aromatic carbons (C1-C6) resonate in the range of 114-
158 ppm. The carbon attached to the methoxy group (C1) is the most deshielded of the
aromatic carbons due to the strong electron-donating effect of the oxygen. The aliphatic
carbons of the ethyl group (C9, C10), the methylene bridge (C7), and the methoxy group (C11)
appear in the upfield region of the spectrum.

Conclusion

The 13C NMR spectrum of ethyl 4-methoxyphenylacetate provides a wealth of structural
information that is invaluable for its characterization. By understanding the principles of 13C
NMR and following a robust experimental protocol, researchers can confidently identify this
compound and assess its purity. The detailed assignment of each carbon resonance, as
outlined in this guide, serves as a reliable reference for scientists working with this important
chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. chem.libretexts.org [chem.libretexts.org]

 To cite this document: BenchChem. [A Comprehensive Guide to the 13C NMR Spectral
Analysis of Ethyl 4-methoxyphenylacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079338#13c-nmr-spectral-data-for-ethyl-4-
methoxyphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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